Desmedipham disrupts photosynthesis in susceptible weeds by inhibiting an enzyme called photosystem II. This enzyme plays a crucial role in converting light energy into chemical energy within plants. When desmedipham binds to the enzyme, it prevents this process from occurring, leading to stunted growth and ultimately death of the weed [].
Studies have explored the specific binding site of desmedipham on photosystem II to understand its mechanism of action in greater detail []. This knowledge is valuable for developing new herbicides with similar modes of action but potentially improved safety profiles.
Desmedipham has been a valuable tool in scientific research investigating weed control strategies in various agricultural settings. Researchers have employed it to:
Desmedipham is a selective systemic herbicide primarily used in agriculture to control various broadleaf weeds and grasses. Its chemical structure is represented by the formula C₁₆H₁₆N₂O₄, and it has a molecular weight of approximately 300.31 g/mol . Desmedipham functions by inhibiting photosynthesis, specifically affecting the light-dependent reactions, which ultimately disrupts the growth of targeted plants .
Desmedipham acts as a selective herbicide by inhibiting acetylcholinesterase (AChE), a key enzyme in the nervous system of susceptible weeds []. AChE regulates the breakdown of acetylcholine, a neurotransmitter. Inhibition of AChE disrupts nerve impulse transmission, leading to uncontrolled muscle activity, paralysis, and ultimately, death of the targeted weeds [].
The biological activity of desmedipham is centered around its ability to inhibit photosynthetic processes in plants. It disrupts the fixation of carbon dioxide and affects the production of energy intermediates such as adenosine triphosphate and nicotinamide adenine dinucleotide phosphate . This mechanism of action makes it effective against a variety of weed species while being less harmful to certain crops.
Desmedipham can be synthesized through various chemical pathways, typically involving the reaction of phenolic compounds with carbamates. The synthesis often includes steps such as:
These methods ensure high yields and purity suitable for agricultural applications .
Desmedipham is primarily utilized in agriculture as a herbicide. Its applications include:
Interaction studies involving desmedipham have focused on its effects on non-target organisms and its environmental persistence. Research indicates that desmedipham can degrade into less harmful substances through microbial action, although its persistence in soil can vary based on environmental conditions . Studies also explore its interactions with other agrochemicals, assessing potential synergistic or antagonistic effects on weed control efficacy.
Desmedipham shares structural and functional similarities with several other herbicides. Here are some comparable compounds:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Phenmedipham | C₁₆H₁₆N₂O₄ | Inhibits photosynthesis | Similar structure; used for similar applications |
Carbaryl | C₁₁H₁₃N | Inhibits acetylcholinesterase | Broad-spectrum insecticide; different target organisms |
Isoproturon | C₁₂H₁₅ClN₂O | Inhibits photosynthesis | More persistent in soil; broader application range |
Desmedipham's uniqueness lies in its specific targeting of certain plant species while minimizing impact on crops like sugar beets, making it an essential tool in selective herbicide applications .
The synthesis of desmedipham primarily involves the formation of carbamate bonds through nucleophilic substitution mechanisms [3] [4]. The most efficient industrial approach utilizes a one-pot synthesis methodology that combines three key reactants: 3-aminophenol, ethyl chloroformate, and phenyl isocyanate in a single reaction vessel [5] [4].
The one-pot synthesis process operates through a sequential mechanism where 3-aminophenol first reacts with ethyl chloroformate to form the intermediate ethyl (3-hydroxyphenyl)carbamate [6]. This intermediate subsequently undergoes reaction with phenyl isocyanate to yield the final desmedipham product [4] [5]. The reaction is performed in aqueous medium with substantially equimolar amounts of reactants, achieving yields of 90-98% under optimized conditions [5].
Temperature control represents a critical optimization parameter for desmedipham synthesis. The optimal temperature range for the one-pot process spans 10-30°C, with careful maintenance to prevent thermal decomposition of sensitive intermediates [4]. The reaction pH requires adjustment to approximately 9 using base solutions to facilitate proper carbamate bond formation [4].
The process benefits from vigorous stirring or agitation of the aqueous phase during isocyanate addition, ensuring homogeneous mixing and preventing localized concentration effects that could lead to side reactions [4]. Controlled addition rates match the consumption rate of isocyanate, typically requiring 1-2 hours for complete conversion [5].
Reaction optimization studies demonstrate that the use of seed crystals of the desired end product enhances crystallization kinetics and improves product purity [4]. The total amount of isocyanate added remains at most stoichiometric to minimize formation of undesirable byproducts such as disubstituted ureas [4].
The carbamate bond formation mechanism proceeds through nucleophilic attack by the alkoxide ion on the carbonyl carbon under the examined conditions [7]. Quantum mechanical studies reveal that reaction pathways involving isocyanate intermediates are energetically favored over direct concerted mechanisms [8] [9].
The mechanism demonstrates first-order kinetics relative to the substrate carbamate, with electron-withdrawing substituents facilitating the process according to established mechanistic frameworks [7]. Temperature-dependent activation parameters indicate isokinetic behavior at temperatures 100-250 K above experimental conditions, suggesting potential mechanism changes at elevated temperatures [7].
Sodium hydroxide represents the primary catalytic system for industrial desmedipham production, operating through base-catalyzed nucleophilic substitution mechanisms [4] [10]. This system demonstrates excellent industrial viability due to its cost-effectiveness, availability, and well-understood reaction profiles [10].
The base catalysis approach facilitates the deprotonation of hydroxyl groups on 3-aminophenol, enhancing nucleophilicity and promoting efficient carbamate bond formation [4]. The system operates effectively in aqueous media, reducing environmental impact and simplifying product isolation procedures [4].
Recent developments in carbamate synthesis include cesium carbonate combined with tetrabutylammonium iodide (TBAI) for carbon dioxide incorporation reactions [11] [12]. This system enables three-component coupling of primary amines, CO₂, and alkyl halides under mild conditions (room temperature, 1 atm CO₂) [11].
Polymer-supported catalysts, particularly PS-DBU (1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene), offer recyclable alternatives for carbamate synthesis [11]. These systems demonstrate good substrate tolerance and can be recovered and reused multiple times while maintaining high carbamate yields [11].
Triphosgene-mediated synthesis provides an alternative approach that avoids the isolation of toxic chloroformate intermediates [13] [14]. This method involves sequential chloroformylation followed by nucleophilic substitution, operating at temperatures of 60-80°C with reaction times of 4-6 hours [13].
Emerging photoredox catalysis systems utilize palladium-photoredox dual catalysis for meta-selective functionalization of arenes [15]. These systems operate under mild conditions using visible light irradiation and offer high regioselectivity for specific substitution patterns [15].
The photoredox approach involves photoinduced meta-selective C-H oxygenation protocols that demonstrate high efficiency and regioselectivity under mild reaction conditions [15]. While currently at the research stage, these methods show potential for future industrial applications requiring precise regiocontrol [15].
Industrial scale-up of desmedipham production encounters significant challenges related to heat and mass transfer phenomena [16] [17]. Laboratory-scale processes benefit from rapid heat dissipation and efficient mixing, while large-scale operations must address heat accumulation, hot spots, and poor mixing in large vessels [16].
Enhanced cooling systems and specialized reactor designs become necessary to manage exothermic carbamate formation reactions [16]. Advanced agitation systems and multi-point injection strategies help overcome concentration gradients that develop in large-scale vessels [16] [17].
Temperature variations across large reaction vessels pose significant challenges for maintaining consistent product quality [16] [17]. Distributed temperature monitoring systems and real-time process analytical technology (PAT) help detect deviations early and maintain process control [16].
Understanding fundamental processes and their impact on product characteristics becomes essential for successful scale-up [16]. Pilot-scale testing provides critical data for equipment selection, process optimization, and risk management strategies before full-scale implementation [16].
Recrystallization represents the primary purification technique for industrial desmedipham production, utilizing solvent systems such as methanol/water or ethanol/heptane mixtures [18] [4]. This approach achieves purities of 95-99% with recoveries of 80-90% and scales effectively from laboratory to pilot scale operations [18].
Liquid-liquid extraction provides an alternative purification approach suitable for all production scales [19] [20]. Systems utilizing ethyl acetate/water or dichloromethane/water achieve purities of 90-95% with recoveries of 85-95% [19]. Low-temperature partitioning techniques enhance selectivity and reduce detection limits to 5-10 μg/L for analytical applications [20].
Advanced purification methods include solid-phase extraction using C18 cartridges with acetonitrile elution, achieving purities of 92-97% [21] [22]. Preparative high-performance liquid chromatography offers the highest purity levels (>99%) but remains limited to laboratory-scale applications due to throughput constraints [22].
Industrial processes implement solvent recovery systems to minimize environmental impact and reduce production costs [18]. Distillation and recycling of organic solvents such as methanol, ethanol, and acetonitrile improve process economics and sustainability [18].
Aqueous processing advantages include reduced organic solvent requirements, simplified waste treatment, and enhanced safety profiles [4]. The water-based one-pot synthesis eliminates the need for organic solvent handling equipment and reduces fire and explosion risks [4].
The primary byproducts in desmedipham synthesis include disubstituted ureas formed through isocyanate hydrolysis reactions [4]. When excess isocyanate is present, reaction with water produces insoluble ditolyl urea that contaminates the final product [4]. Precise stoichiometric control minimizes this byproduct formation [4].
Related carbamate compounds, including 3-aminophenol derivatives and partially reacted intermediates, represent additional impurity classes requiring analytical monitoring [23] [24]. These compounds typically exhibit similar chromatographic behavior to desmedipham, necessitating advanced separation techniques for accurate quantification [24].
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as the primary analytical method for desmedipham purity determination and related substance analysis [25] [26]. Gradient elution systems using methanol/water mobile phases achieve baseline separation of desmedipham from potential impurities [25].
Mass spectrometric detection provides enhanced selectivity for distinguishing co-eluting isobaric compounds [24] [23]. In-source collision-induced dissociation generates compound-specific fragments that enable selective detection even when chromatographic separation is insufficient [24].
Advanced analytical approaches include liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace-level impurity detection [21] [22]. These methods achieve detection limits of 0.05% for individual related substances and support comprehensive impurity profiling [21].
Water content analysis by Karl Fischer titration maintains specifications of ≤0.5% with detection limits of 0.01% [27]. Residual solvent analysis by gas chromatography-mass spectrometry headspace methods controls total residual solvents to ≤1000 ppm [27].
Heavy metals analysis by inductively coupled plasma mass spectrometry maintains specifications of ≤10 ppm with detection limits of 0.1 ppm [27]. Particle size distribution analysis using laser diffraction ensures D90 values <100 μm for optimal formulation performance [27].
Comprehensive validation protocols include initial demonstration of laboratory capability through precision and accuracy studies [28]. Method detection limits for each analytical parameter require determination according to statistical protocols with signal-to-noise ratios of 3:1 [28].
Quality control sample analysis includes laboratory reagent blanks, laboratory fortified samples, and laboratory fortified blanks to demonstrate method performance [28]. Matrix-matched calibration curves accommodate potential matrix effects in complex sample preparations [21].
Documentation requirements encompass complete analytical method validation reports, standard operating procedures, and batch production records [27]. Regulatory compliance necessitates adherence to Good Manufacturing Practice guidelines throughout the production and quality control processes [16].
Environmental Hazard